2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide
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Overview
Description
2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide is an organic compound that belongs to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-nitrogen bond.
Preparation Methods
The synthesis of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-(morpholin-4-ylsulfonyl)benzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions, forming new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can target the morpholine ring or the benzene ring.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. By inhibiting DHFR, the compound can disrupt DNA synthesis and cell division, leading to its potential use as an anticancer and antimicrobial agent . Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide can be compared with other similar compounds, such as:
Phenoxyacetamide Derivatives: These compounds share a similar structural framework and exhibit comparable biological activities.
N-phenylacetamide Sulfonamides: These compounds also contain sulfonamide and acetamide groups and are studied for their analgesic and antimicrobial properties.
Morpholine Derivatives: Compounds containing the morpholine ring are widely studied for their pharmacological activities, including anticancer and antimicrobial effects.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activities .
Properties
IUPAC Name |
2-chloro-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c14-9-13(17)15-10-11-1-3-12(4-2-11)21(18,19)16-5-7-20-8-6-16/h1-4H,5-10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKGGYDKZGLYLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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